molecular formula C21H14F2N2O3 B2430418 3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-70-5

3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2430418
M. Wt: 380.351
InChI Key: SPRAUHHUALTEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a chemical compound with the molecular formula C21H14F2N2O3 . It is listed in the PubChem database .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C21H14F2N2O3 . This formula indicates that the molecule is composed of 21 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . Unfortunately, specific details about these properties are not available in the resources I found.

Scientific Research Applications

  • Syntheses and Properties : Dibenz [b,f][1,4] oxazepines, which include the compound , have shown a variety of biological activities, primarily affecting the central nervous system. Their polyfluorinated analogues have been synthesized, offering potential as intermediates in the creation of psychotropic agents (Gerasimova, Konstantinova, & Petrenko, 1989).

  • Asymmetric Synthesis : The asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines, combining chiral phosphoric acid and Ag(I) catalysts, has been achieved. This method facilitates the synthesis of optically active dibenzo[b,f][1,4]oxazepine derivatives (Ren, Wang, & Liu, 2014).

  • Catalytic Reactions : The compound has been used in catalytic enantioselective aza-Reformatsky reactions, leading to the synthesis of chiral derivatives with high yields and enantioselectivities (Munck et al., 2017).

  • Synthetic Applications : Research has also focused on the synthesis of specific fluorinated derivatives for potential use as PET agents in cancer imaging (Wang, Gao, Miller, & Zheng, 2013).

  • Enantioselective Synthesis : The enantioselective addition of Et2Zn to seven-membered cyclic imines catalyzed by a (R)-VAPOL-Zn(II) complex, leading to chiral derivatives, represents another area of interest (Munck et al., 2017).

  • One-Pot Synthesis : A one-pot synthesis approach for dibenz[b,f][1,4]oxazepines has been developed, integrating microwave heating with Ugi four-component reactions and post-Ugi transformations (Luo, Wu, & Dai, 2014).

properties

IUPAC Name

3,4-difluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3/c1-11-2-6-19-17(8-11)25-21(27)14-10-13(4-7-18(14)28-19)24-20(26)12-3-5-15(22)16(23)9-12/h2-10H,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRAUHHUALTEKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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